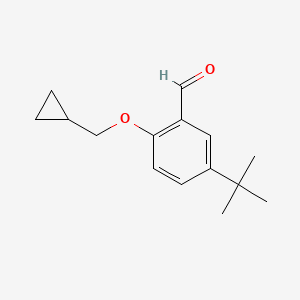

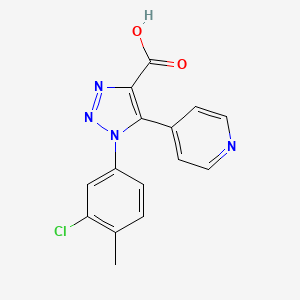

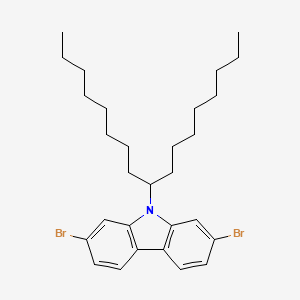

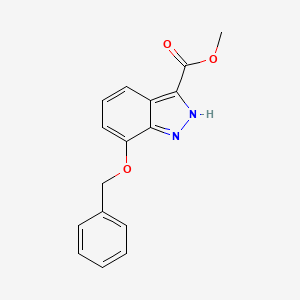

![molecular formula C13H19ClN2Si B1454214 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 937796-62-8](/img/structure/B1454214.png)

1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-

Übersicht

Beschreibung

“1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-” is a chemical compound with the molecular formula C7H6N2 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, and Pyrrolo(2,3-b)pyridine .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-B]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for instance, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridine derivatives has been studied using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,3-B]pyridine derivatives are primarily related to their biological activity. For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-B]pyridine derivatives can be inferred from their molecular structure. For instance, a large HOMO–LUMO energy gap implies a high kinetic stability of the compound .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Supramolecular Structures

Pyridine and pyrrolopyridine derivatives serve as crucial ligands in coordination chemistry, forming complex compounds with diverse properties. For example, Boča et al. (2011) reviewed the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, emphasizing their spectroscopic, structural, magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011). These ligands' versatility underscores the potential of pyridine derivatives in creating new materials with tailored functionalities.

Medicinal Chemistry and Drug Discovery

Pyridine scaffolds are prevalent in medicinal chemistry due to their structural versatility and biological relevance. The review by Guan et al. (2016) highlights pyridine-based agrochemicals' discovery, underlining the scaffold's significance in developing fungicides, insecticides, and herbicides. This work illustrates the role of intermediate derivatization methods in generating novel lead compounds for agrochemical and pharmaceutical applications (Guan, Liu, Sun, Xie, & Wang, 2016).

Synthetic Methodologies

Pyridine derivatives are key intermediates in synthesizing complex molecules. Parmar, Vala, and Patel (2023) discussed the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, demonstrating the pyranopyrimidine core's broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023). Such methodologies enable the efficient creation of compounds with significant pharmaceutical potential.

Photovoltaic and Sensory Materials

The optical and electronic properties of pyridine derivatives make them suitable for developing photovoltaic devices and sensory materials. Grzybowski and Gryko (2015) reviewed the progress in synthesizing diketopyrrolopyrroles, a related class of compounds known for their use as high-quality dyes and in solar cells, highlighting the relationship between structure and optical properties (Grzybowski & Gryko, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl-(4-chloropyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2Si/c1-13(2,3)17(4,5)16-9-7-10-11(14)6-8-15-12(10)16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSDIUQQEKBMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

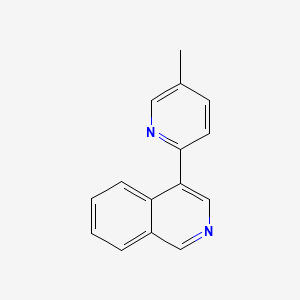

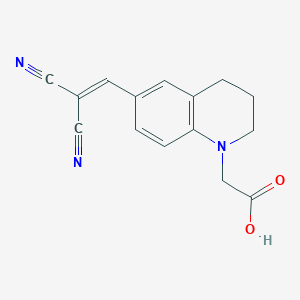

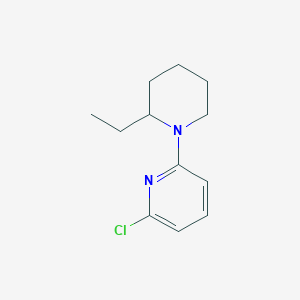

![4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1454152.png)